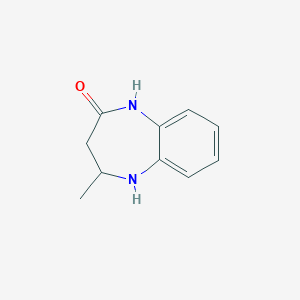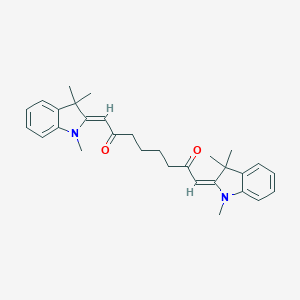![molecular formula C18H27ClO B514991 1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one](/img/structure/B514991.png)
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound under controlled conditions to introduce the chlorine atom at the desired position. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out in an inert solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom and introduce hydrogen.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted tricyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one exerts its effects involves its interaction with specific molecular targets. The chlorine atom and the tricyclic structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-bromo-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where chlorine’s reactivity is advantageous.
Eigenschaften
Molekularformel |
C18H27ClO |
|---|---|
Molekulargewicht |
294.9g/mol |
IUPAC-Name |
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.02,7]tridec-2(7)-en-3-one |
InChI |
InChI=1S/C18H27ClO/c1-15(2)6-12-7-17(5)9-16(3,4)10-18(19,11-17)14(12)13(20)8-15/h6-11H2,1-5H3 |
InChI-Schlüssel |
SQQIERGXMVUMSE-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)Cl)C |
Kanonische SMILES |
CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{[5-nitro-2-(methyloxy)phenyl]methyl}morpholine](/img/structure/B514922.png)
![4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid](/img/structure/B514923.png)

![2-Phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B514927.png)

![Trimethyl-[4,4,6,6-tetramethyl-5-(4-methylphenyl)sulfonyl-2,3-diazabicyclo[3.1.0]hex-2-en-1-yl]silane](/img/structure/B514930.png)

![8-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B514933.png)
![2-methylene-3-(phenylsulfonyl)hexahydro-2H-isoxazolo[2,3-a]pyridine](/img/structure/B514934.png)
